Amikacin hydrate - 1257517-67-1

Amikacin hydrate

Catalog Number: EVT-259326
CAS Number: 1257517-67-1
Molecular Formula: C22H45N5O14
Molecular Weight: 603.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Amikacin hydrate is a semisynthetic aminoglycoside antibiotic derived from kanamycin. It is particularly effective against a wide range of gram-negative bacteria, including strains resistant to other aminoglycosides such as gentamicin and tobramycin. The drug's efficacy in treating serious gram-negative bacillary infections is well-established, making it a critical component in the management of these infections, especially in immunocompromised patients1.

Synthesis Analysis

The synthesis of Amikacin hydrate involves the acylation of the C-1 amino group of the deoxystreptamine moiety of Kanamycin A with the L-(-)-γ-amino-α-hydroxybutyryl side chain. [] This specific modification confers resistance to many aminoglycoside-modifying enzymes, contributing to its enhanced activity against resistant strains.

Mechanism of Action

The mechanism of action of amikacin involves binding to the bacterial 30S ribosomal subunit, inhibiting protein synthesis, and leading to bacterial cell death. Its resistance to inactivating enzymes produced by some bacteria gives it an edge over other aminoglycosides. Amikacin's ability to achieve high serum concentrations and its favorable therapeutic index contribute to its effectiveness. However, like other aminoglycosides, it carries a risk of nephrotoxicity and ototoxicity, which are significant considerations in its clinical use1.

Applications in Various Fields

Clinical Use in Infection Control

Amikacin is the aminoglycoside of choice for treating known or suspected serious gram-negative infections, particularly those resistant to gentamicin or tobramycin. It is often included in empiric antibiotic regimens for suspected sepsis in febrile, leukopenic, immunocompromised hosts due to its enhanced activity against the organisms most frequently encountered in this patient population. High response rates have been reported when amikacin is combined with beta-lactam antibiotics in immunocompromised or granulocytopenic patients. The drug also shows in vitro synergy with acylureidopenicillins and third-generation cephalosporins, making it a preferred choice in complex infections1.

Ototoxicity and Melanogenesis

While amikacin is primarily used to combat resistant infections, it has been observed to have side effects such as ototoxicity. The exact mechanism of ear damage is not fully understood, but research on human normal melanocytes (HEMa-LP) has provided insights. Amikacin induces a concentration-dependent loss in melanocyte viability and inhibits melanin biosynthesis. It also affects the cellular antioxidant defense system, including enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). These findings suggest that modulation of melanogenesis and the antioxidant status of melanocytes by amikacin may play a role in the mechanisms of its ototoxic effects2.

Implications for Antioxidant Defense

The impact of amikacin on the antioxidant defense system in melanocytes is significant. The observed changes in the activities of key antioxidant enzymes upon exposure to amikacin indicate that the drug may influence cellular defenses against oxidative stress. This could have implications for understanding how aminoglycosides affect not only melanocytes but potentially other cell types as well2.

Future Directions
  • Developing Novel Inhibitors of Resistance Mechanisms: Further research is needed to design and develop novel inhibitors that can effectively neutralize the action of aminoglycoside-modifying enzymes, particularly AAC(6′)-Ib, to combat emerging resistance. []

Kanamycin A

  • Compound Description: Kanamycin A is an aminoglycoside antibiotic used to treat a wide range of bacterial infections. It works by binding to the bacterial ribosome and inhibiting protein synthesis. []
  • Relevance: Amikacin is a semi-synthetic derivative of kanamycin A, synthesized by acylation with the l-(−)-γ-amino-α-hydroxybutyryl side chain at the C-1 amino group of the deoxystreptamine moiety of kanamycin A. This structural modification makes amikacin resistant to many aminoglycoside-modifying enzymes that inactivate kanamycin A. []

Kanamycin B

  • Compound Description: Kanamycin B is another aminoglycoside antibiotic that shares a similar structure with kanamycin A and amikacin. It is also used to treat bacterial infections by targeting the bacterial ribosome. []

Tobramycin

  • Compound Description: Tobramycin is an aminoglycoside antibiotic commonly used to treat a range of bacterial infections, particularly those caused by Pseudomonas aeruginosa. [] Like other aminoglycosides, it acts by inhibiting bacterial protein synthesis.
  • Relevance: Tobramycin belongs to the aminoglycoside class of antibiotics, similar to Amikacin hydrate. [] They share a core structure containing a 2-deoxystreptamine ring. [] Both are effective against a broad spectrum of Gram-negative bacteria and are often used in combination therapies. []

Isepamicin Sulfate

  • Compound Description: Isepamicin sulfate is a semi-synthetic aminoglycoside antibiotic that displays broad-spectrum activity against Gram-negative bacteria. It demonstrates a lower propensity for inducing nephrotoxicity compared to some other aminoglycosides. []
  • Relevance: Isepamicin sulfate is structurally related to Amikacin hydrate as both are semi-synthetic aminoglycosides that act as potent inhibitors of bacterial protein synthesis. Computational studies have highlighted the potential of Isepamicin sulfate as a potential inhibitor of the RpfB protein in Mycobacterium tuberculosis. []

Bekanamycin

  • Compound Description: Bekanamycin is an aminoglycoside antibiotic with a broad spectrum of activity against Gram-negative bacteria. It acts by binding to the bacterial ribosome and disrupting protein synthesis. []
  • Relevance: Bekanamycin is structurally related to Amikacin hydrate as both belong to the aminoglycoside class of antibiotics and share a similar mechanism of action, targeting the bacterial ribosome to inhibit protein synthesis. [] Computational studies suggest that Bekanamycin, like Amikacin hydrate, could potentially inhibit the RpfB protein in Mycobacterium tuberculosis. []

Sisomicin

  • Compound Description: Sisomicin is an aminoglycoside antibiotic often used to treat serious Gram-negative bacterial infections. [] It functions by interfering with bacterial protein synthesis.
  • Relevance: Sisomicin is structurally related to Amikacin hydrate, both belonging to the aminoglycoside class of antibiotics, and exhibits a similar mechanism of action by targeting the bacterial ribosome. [] They share common structural features, including a 2-deoxystreptamine ring, and are effective against a wide variety of Gram-negative bacteria. []

Netilmicin

  • Compound Description: Netilmicin is a semi-synthetic aminoglycoside antibiotic with broad-spectrum activity against a variety of Gram-negative bacteria. Its unique structure provides increased resistance to inactivation by some bacterial enzymes. []
  • Relevance: Netilmicin is structurally similar to Amikacin hydrate as both belong to the aminoglycoside family of antibiotics and share a common mechanism of action by inhibiting bacterial protein synthesis through binding to the ribosome. [] Both compounds are often employed in treating severe infections caused by Gram-negative bacteria. []

Plazomicin

  • Compound Description: Plazomicin is a next-generation aminoglycoside antibiotic specifically engineered to combat bacterial resistance mechanisms. It demonstrates potent activity against a broad spectrum of multidrug-resistant Gram-negative bacteria, including those resistant to amikacin. [, ]

Gentamicin

  • Compound Description: Gentamicin is an aminoglycoside antibiotic frequently used to treat a wide range of bacterial infections. It works by disrupting bacterial protein synthesis and is particularly effective against Gram-negative bacteria. [, ]

Capreomycin

  • Compound Description: Capreomycin is a polypeptide antibiotic often used as a second-line treatment for multidrug-resistant tuberculosis (MDR-TB). It disrupts bacterial protein synthesis by targeting the ribosome. [, ]
  • Relevance: While both amikacin hydrate and capreomycin are commonly used in MDR-TB treatment regimens, they belong to different classes of antibiotics. [, ] Amikacin hydrate is an aminoglycoside, while capreomycin is a cyclic polypeptide. [, ] Despite their different structures, both drugs function by inhibiting protein synthesis at the bacterial ribosome. Notably, capreomycin exhibits a lower incidence of ototoxicity compared to amikacin, making it a preferred choice as a first-line injectable agent for MDR-TB. []

Properties

CAS Number

1257517-67-1

Product Name

Amikacin hydrate

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;hydrate

Molecular Formula

C22H45N5O14

Molecular Weight

603.6 g/mol

InChI

InChI=1S/C22H43N5O13.H2O/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);1H2/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+;/m0./s1

InChI Key

DTSOZYYWEZJFSS-XTHCGPPUSA-N

SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.O

Synonyms

NA

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.O

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.